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Introduction
3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) is a methylated derivative of the

naturally occurring amino sugar N-acetyl-D-glucosamine (GlcNAc). In the field of glycobiology

and biomedical research, 3-O-Me-GlcNAc serves as a valuable chemical tool, primarily

recognized for its role as a competitive inhibitor of N-acetylglucosamine kinase (NAGK) and a

non-competitive inhibitor of N-acetylmannosamine kinase.[1][2] Its ability to specifically interfere

with the hexosamine biosynthesis pathway (HBP) makes it an important agent for studying the

downstream effects of altered protein glycosylation, particularly O-GlcNAcylation, which is

implicated in numerous cellular processes and disease states such as cancer and diabetes.

This document provides an overview of commercial sources for research-grade 3-O-Me-

GlcNAc, along with detailed application notes and experimental protocols for its use in research

settings.

Commercial Availability
Research-grade 3-O-Methyl-N-acetyl-D-glucosamine is available from several reputable

suppliers of biochemicals and research reagents. The quality and purity of the compound are

critical for obtaining reliable and reproducible experimental results. Researchers should always

refer to the supplier's certificate of analysis for lot-specific data.
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Supplier Catalog Number Purity
Available
Quantities

Santa Cruz

Biotechnology
sc-202886 ≥95% 1 mg, 5 mg

MedchemExpress HY-114305 >95%

10 mM (in 1 mL

DMSO), 5 mg, 10 mg,

50 mg, 100 mg

Cambridge Bioscience M114305 ≥98.0%
5 mg, 10 mg, 50 mg,

100 mg

Cayman Chemical 17525 ≥95% 1 mg, 5 mg, 10 mg

Table 1: Commercial Suppliers of Research-Grade 3-O-Methyl-N-acetyl-D-glucosamine. This

table provides a non-exhaustive list of suppliers, their corresponding catalog numbers, reported

purity levels, and available quantities. Researchers are advised to consult the suppliers'

websites for the most current information.

Physicochemical Properties
Property Value Reference

CAS Number 94825-74-8 [3]

Molecular Formula C₉H₁₇NO₆ [3]

Molecular Weight 235.23 g/mol [4]

Alternate Names

3-O-methyl-GlcNAc, 2-

(acetylamino)-2-deoxy-3-O-

methyl-D-glucose

[3]

Solubility

DMF: 30 mg/mL, DMSO: 30

mg/mL, PBS (pH 7.2): 1

mg/mL

[1]

Storage
Store at -20°C for long-term

stability.
[5]
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Table 2: Physicochemical Properties of 3-O-Methyl-N-acetyl-D-glucosamine. This table

summarizes key physical and chemical properties of the compound.

Application Notes
Inhibition of the Hexosamine Biosynthesis Pathway
3-O-Methyl-N-acetyl-D-glucosamine's primary mechanism of action is the inhibition of N-

acetylglucosamine kinase (NAGK), a key enzyme in the salvage pathway of hexosamine

biosynthesis.[1][2] This pathway is responsible for the production of uridine diphosphate N-

acetylglucosamine (UDP-GlcNAc), the universal donor substrate for N-linked and O-linked

glycosylation of proteins. By inhibiting NAGK, 3-O-Me-GlcNAc effectively reduces the

intracellular pool of UDP-GlcNAc, leading to a decrease in protein glycosylation. This makes it

a powerful tool for investigating the functional consequences of hypoglycosylation in various

biological systems.

Studying O-GlcNAcylation and Signaling
The O-GlcNAcylation of nuclear and cytoplasmic proteins is a dynamic post-translational

modification that plays a crucial role in regulating a wide array of cellular processes, including

signal transduction, transcription, and metabolism. The levels of O-GlcNAcylation are highly

sensitive to the intracellular concentration of UDP-GlcNAc. By depleting the UDP-GlcNAc pool,

3-O-Me-GlcNAc can be used to study the impact of reduced O-GlcNAcylation on specific

signaling pathways. For example, it can be employed to investigate the interplay between O-

GlcNAcylation and phosphorylation, as these two modifications often compete for the same or

adjacent serine/threonine residues on proteins.

Cancer and Metabolic Research
Aberrant glycosylation is a hallmark of cancer, and the hexosamine biosynthesis pathway is

often upregulated in tumor cells to meet the high demand for nucleotide sugars required for the

synthesis of glycoproteins and glycolipids. The use of 3-O-Me-GlcNAc in cancer cell models

can help elucidate the role of the HBP and O-GlcNAcylation in tumor growth, proliferation, and

metastasis. In a study using the human hepatoma cell line HepG2, treatment with 1 mM 3-O-
methyl-N-acetyl-D-glucosamine was shown to inhibit the incorporation of radiolabeled N-

acetylglucosamine and N-acetylmannosamine into cellular glycoproteins by 88% and 70%,

respectively, demonstrating its potent inhibitory effect in a cellular context.[2]
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Experimental Protocols
Protocol 1: In Vitro N-acetylglucosamine Kinase (NAGK)
Inhibition Assay
This protocol is designed to determine the inhibitory potential of 3-O-Methyl-N-acetyl-D-
glucosamine on NAGK activity in vitro. The assay measures the production of ADP, which is

coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Materials:

Recombinant N-acetylglucosamine kinase (NAGK)

3-O-Methyl-N-acetyl-D-glucosamine

N-acetyl-D-glucosamine (substrate)

ATP

Phosphoenolpyruvate (PEP)

Pyruvate kinase (PK)

Lactate dehydrogenase (LDH)

NADH

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

96-well microplate

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

Prepare a stock solution of 3-O-Methyl-N-acetyl-D-glucosamine in an appropriate solvent

(e.g., DMSO or water).
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In a 96-well plate, prepare serial dilutions of 3-O-Methyl-N-acetyl-D-glucosamine in the

assay buffer. Include a vehicle control (no inhibitor).

Prepare a reaction mixture containing assay buffer, ATP, PEP, PK, LDH, and NADH.

Add the reaction mixture to each well of the 96-well plate.

Add N-acetyl-D-glucosamine to each well to initiate the reaction. The final concentration

should be at or near the Km of NAGK for this substrate.

Add NAGK to each well to start the reaction.

Immediately place the plate in a microplate reader pre-set to 37°C and measure the

decrease in absorbance at 340 nm over time.

Calculate the initial reaction velocities for each inhibitor concentration.

Plot the reaction velocity against the inhibitor concentration and determine the IC₅₀ value.

For determination of the inhibition constant (Ki), repeat the experiment with varying

concentrations of the substrate, N-acetyl-D-glucosamine.

Quantitative Data Example:

Parameter Value Reference

Ki for N-acetylglucosamine

kinase (rat liver)
17 µM (competitive) [1][2]

Ki for N-acetylmannosamine

kinase (rat liver)
80 µM (non-competitive) [1][2]

Table 3: Inhibitory Constants (Ki) of 3-O-Methyl-N-acetyl-D-glucosamine. This table provides

the reported Ki values for the inhibition of N-acetylglucosamine kinase and N-

acetylmannosamine kinase from rat liver.

Protocol 2: Cell-Based Assay to Assess the Effect of 3-
O-Me-GlcNAc on Glycoprotein Synthesis
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This protocol describes how to treat cultured cells with 3-O-Methyl-N-acetyl-D-glucosamine
and measure its effect on the incorporation of radiolabeled monosaccharides into

glycoproteins.

Materials:

Human hepatoma cell line (e.g., HepG2)

Cell culture medium and supplements

3-O-Methyl-N-acetyl-D-glucosamine

[¹⁴C]-N-acetylglucosamine or [¹⁴C]-N-acetylmannosamine

Phosphate-buffered saline (PBS)

Trichloroacetic acid (TCA)

Scintillation counter and scintillation fluid

Procedure:

Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a desired

confluency.

Prepare a stock solution of 3-O-Methyl-N-acetyl-D-glucosamine in cell culture medium.

Treat the cells with varying concentrations of 3-O-Methyl-N-acetyl-D-glucosamine (e.g., 0.1

mM, 0.5 mM, 1 mM) for a predetermined time (e.g., 24 hours). Include a vehicle-treated

control group.

Following the treatment period, add [¹⁴C]-N-acetylglucosamine or [¹⁴C]-N-

acetylmannosamine to the culture medium and incubate for a specific duration (e.g., 4 hours)

to allow for incorporation into newly synthesized glycoproteins.

After the incubation with the radiolabel, wash the cells twice with ice-cold PBS to remove

unincorporated label.
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Precipitate the cellular proteins by adding cold 10% TCA and incubate on ice for 30 minutes.

Wash the protein precipitate with cold ethanol to remove the TCA.

Solubilize the protein pellet in a suitable buffer (e.g., 0.1 M NaOH).

Measure the radioactivity of an aliquot of the solubilized protein using a scintillation counter.

Determine the protein concentration of another aliquot using a standard protein assay (e.g.,

BCA assay).

Express the results as counts per minute (CPM) per microgram of protein and compare the

treated groups to the control group to determine the percentage of inhibition.

Quantitative Data Example:

Cell Line
Inhibitor
Concentration

Substrate
Inhibition of
Incorporation

Reference

HepG2 1 mM

[¹⁴C]-N-

acetylglucosamin

e

88% [2]

HepG2 1 mM

[¹⁴C]-N-

acetylmannosam

ine

70% [2]

Table 4: Effect of 3-O-Methyl-N-acetyl-D-glucosamine on Glycoprotein Synthesis in HepG2

Cells. This table shows the percentage of inhibition of radiolabeled monosaccharide

incorporation into glycoproteins in a human hepatoma cell line after treatment with 1 mM of the

inhibitor.

Protocol 3: Western Blot Analysis of Global O-
GlcNAcylation Levels
This protocol outlines the procedure for treating cells with 3-O-Methyl-N-acetyl-D-
glucosamine and subsequently analyzing the total levels of O-GlcNAcylated proteins by
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Western blotting.

Materials:

Cell line of interest

Cell culture medium and supplements

3-O-Methyl-N-acetyl-D-glucosamine

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay kit (e.g., BCA)

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Culture cells to the desired confluency and treat with various concentrations of 3-O-Methyl-
N-acetyl-D-glucosamine for a specified duration. Include a vehicle-treated control.

Harvest the cells and prepare whole-cell lysates using an appropriate lysis buffer.
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Determine the protein concentration of each lysate.

Prepare samples for SDS-PAGE by mixing equal amounts of protein with Laemmli sample

buffer and boiling for 5 minutes.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against O-GlcNAc overnight at 4°C.

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure

equal protein loading.

Quantify the band intensities to determine the relative change in global O-GlcNAcylation

levels.
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Click to download full resolution via product page

Caption: The Hexosamine Biosynthesis Pathway and the point of inhibition by 3-O-Methyl-N-
acetyl-D-glucosamine.
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Caption: A generalized experimental workflow for studying the effects of 3-O-Methyl-N-acetyl-
D-glucosamine in cell culture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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